2-(3-chloro-4-ethoxyphenyl)acetohydrazide
Overview
Description
2-(3-chloro-4-ethoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-ethoxyphenyl)acetohydrazide typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-chloro-4-ethoxybenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-ethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 2-(3-chloro-4-ethoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of β-glucuronidase.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glucuronides. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of certain bacteria.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenyl)acetohydrazide
- 2-(4-methoxyphenyl)acetohydrazide
- 2-(4-ethoxyphenyl)acetohydrazide
Uniqueness
2-(3-chloro-4-ethoxyphenyl)acetohydrazide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring. This combination of functional groups can influence its reactivity and biological activity, making it distinct from other similar compounds. The chloro group can enhance its antimicrobial properties, while the ethoxy group can improve its solubility and bioavailability.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-9-4-3-7(5-8(9)11)6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNYZDVRTOJZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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